molecular formula C6H2N4 B3025320 Pyrazine-2,5-dicarbonitrile CAS No. 31722-48-2

Pyrazine-2,5-dicarbonitrile

Cat. No. B3025320
CAS RN: 31722-48-2
M. Wt: 130.11 g/mol
InChI Key: JVOPXXDHVVCVIJ-UHFFFAOYSA-N
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Description

Pyrazine-2,5-dicarbonitrile is a heterocyclic six-membered aromatic compound bearing nitrogen atoms at para positions . It’s an organic photoredox catalyst used in a variety of visible-light mediated transformations .


Synthesis Analysis

Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, have been synthesized using various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A series of new pyrazinamide analogues have been prepared by reacting alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile .


Molecular Structure Analysis

The molecular structure of Pyrazine-2,5-dicarbonitrile is consistent with non-planar geometry, with the cyclohexyl groups oriented orthogonally against the pyrazine ring and the phenyl rings twisted around 40° for pyrazine .


Chemical Reactions Analysis

Dicyanopyrazines are proven to be powerful photoredox catalysts with a push-pull arrangement that allows facile property tuning by interchanging a particular part of the D-A system . The photoredox catalytic activities of the target catalysts were examined in a benchmark cross-dehydrogenative coupling and novel and challenging annulation reactions .


Physical And Chemical Properties Analysis

Pyrazine-2,5-dicarbonitrile has a molecular weight of 130.11 .

Scientific Research Applications

Specific Scientific Field

Chemistry and Medicinal Chemistry

Summary of the Application

5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles were synthesized by reacting alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . These compounds were then used to evaluate fluorescence and antimicrobial activity .

Methods of Application or Experimental Procedures

The synthesis involved reacting alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . The synthesized pyrazines were fully characterized, and X-ray crystal structure analysis was performed on some derivatives .

Results or Outcomes

The newly synthesized pyrazine-2,3-dicarbonitriles showed antibacterial and antifungal activities . All the compounds showed similar UV–Vis spectral features with absorption peaks (λ max) around 267, 303, and 373 nm .

2. Application in Photoredox Catalysis

Specific Scientific Field

Organic Chemistry

Summary of the Application

Dicyanopyrazines, including Pyrazine-2,5-dicarbonitrile, have been used as photoredox catalysts in a variety of visible-light mediated transformations . They have been used in asymmetric dual catalytic systems .

Methods of Application or Experimental Procedures

A series of X-shaped push–pull molecules with a systematically altered structure were designed and synthesized . The structure-property relationship was elucidated in detail via experimental as well as theoretical calculations .

Results or Outcomes

The research provided a series of catalysts based on a pyrazine heterocyclic scaffold with easy synthesis and further modification, diverse photoredox characteristics, and wide application potential across modern photoredox transformations . The photoredox catalytic activities of the target catalysts were examined in a benchmark cross-dehydrogenative coupling and novel and challenging annulation reactions .

3. Application in Organic Solar Cells

Specific Scientific Field

Energy & Environmental Science

Summary of the Application

Cyano-functionalized pyrazine, including Pyrazine-2,5-dicarbonitrile, has been used as a solid additive to enhance the power conversion efficiencies (PCEs) of organic solar cells (OSCs) .

Methods of Application or Experimental Procedures

Two cyano-functionalized highly electron-deficient building blocks, namely 3,6-dibromopyrazine-2-carbonitrile (CNPz) and 3,6-dibromopyrazine-2,5-dicarbonitrile (DCNPz), were employed as solid additives to optimize the performance of OSCs . It was found that CNPz can modulate the intermolecular interactions and improve the molecular packing .

Results or Outcomes

As a result, a 19.67% PCE was achieved in the PTQ10/m-BTP-PhC6 binary devices, ranking amongst the highest values for OSCs . The general applicability of solid additives was demonstrated in other organic photovoltaic systems .

4. Application in Photoredox Transformations

Specific Scientific Field

Organic Chemistry

Summary of the Application

Pyrazine-2,5-dicarbonitrile (DPZ) has been used as an organic photoredox catalyst in a variety of visible-light mediated transformations .

Methods of Application or Experimental Procedures

DPZ was used in asymmetric dual catalytic systems . The product can be used with a line of photoreactors .

Results or Outcomes

The application of DPZ in photoredox transformations has been demonstrated .

5. Application in Tuberculosis Treatment

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Pyrazinamide Analogs, including Pyrazine-2,5-dicarbonitrile, have been designed for rational drug designing strategies against resistant Tuberculosis .

Methods of Application or Experimental Procedures

The compound 3-(4-methyl benzylamino) pyrazine-2,5-dicarbonitrile was found to be the best active anti-TB agent against Mycobacterium tuberculosis .

Results or Outcomes

The compound 3-(benzylamino)pyrazine-2,5-dicarbonitrile inhibited all of the tested strains and had the broadest activity spectrum .

6. Application in Organic Light-Emitting Diodes

Specific Scientific Field

Organic Chemistry

Summary of the Application

Pyrazine-2,5-dicarbonitrile has been used in the construction of blue Thermally Activated Delayed Fluorescence (TADF) molecules via computer-assisted molecular design .

Methods of Application or Experimental Procedures

A novel acceptor 2-cyanopyrazine was selected for the construction of blue TADF molecules .

Results or Outcomes

The OLEDs using these TADF emitters can convert both singlet and triplet excitons into light with a theoretical yield up to 100% .

Safety And Hazards

Pyrazine-2,5-dicarbonitrile is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Pyrrolopyrazine derivatives, including Pyrazine-2,5-dicarbonitrile, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

pyrazine-2,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4/c7-1-5-3-10-6(2-8)4-9-5/h3-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOPXXDHVVCVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564485
Record name Pyrazine-2,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine-2,5-dicarbonitrile

CAS RN

31722-48-2
Record name Pyrazine-2,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
J Zitko, J Jampílek, L Dobrovolný, M Svobodová… - Bioorganic & medicinal …, 2012 - Elsevier
A series of 14 new compounds related to pyrazinamide were synthesized, characterized with analytical data and screened for in vitro antimycobacterial activity against Mycobacterium …
Number of citations: 21 www.sciencedirect.com
L Palek, J Dvořák, M Svobodova… - … der Pharmazie: An …, 2008 - Wiley Online Library
This paper describes preparation and biological evaluation of pyrazinamide analogues. Pyrazinamide with its simple structure gives a good opportunity for further modification …
Number of citations: 20 onlinelibrary.wiley.com
J Jampilek, L Palek, M Dolezal - Proceedings of the ECSOC-10, Basel …, 2006 - sciforum.net
The series of thirteen mono-substituted 3-arylaminopyrazine-2, 5-dicarbonitriles was prepared by the reaction of 3-chloropyrazine-2, 5-dicarbonitrile with the appropriated anilines. The …
Number of citations: 2 sciforum.net
L Palek, M Dolezal, J Dvorak, V Buchta, P Cermak… - 2005 - sciforum.net
A series of new pyrazinamide analogues have been prepared. Report that 5-chloropyrazinamide [1] has different mode of action than pyrazinamide itself [2] promises good chance to …
Number of citations: 2 sciforum.net
J Zitko, P Paterová, V Kubíček, J Mandíková… - Bioorganic & medicinal …, 2013 - Elsevier
A series of 19 new compounds related to pyrazinamide were synthesized, characterized with analytical data and screened for in vitro whole cell antimycobacterial activity against …
Number of citations: 21 www.sciencedirect.com
Y Suenaga, T Kamiya, T Kuroda-Sowa… - Inorganica Chimica …, 2000 - Elsevier
The silver(I) complexes of pyrazine-2,3-dicarbonitrile (2,3-dcpz), [Ag(2,3-dcpz)(ClO 4 )] (1a) and pyrazine-2,5-dicarbonitrile (2,5-dcpz), [Ag(2,5-dcpz)(X)] (2a: X=ClO 4 , 2b: X=CF 3 SO 3 …
Number of citations: 15 www.sciencedirect.com
M Dolezal, D Kesetovic, J Zitko - Current pharmaceutical …, 2011 - ingentaconnect.com
Design, results of in vitro antimycobacterial evaluation, and study of structure-activity relationships of various pyrazinecarboxylic acid reversible derivatives are presented. This review …
Number of citations: 19 www.ingentaconnect.com
C Yang, S Hao, L Shen, P Liu, J Yang… - Materials Chemistry …, 2022 - pubs.rsc.org
A new-type of covalent triazine framework derived from 2,5-pyrazinedicarbonitrile as a monomer with a high N/C ratio was designed and synthesized by trimerization at 400 C with …
Number of citations: 3 pubs.rsc.org
WR Browne, NM O'Boyle, W Henry… - Journal of the …, 2005 - ACS Publications
The synthesis, characterization, and electrochemical, photophysical, and photochemical properties of the binuclear compounds [(Ru(H 8 -bpy) 2 ) 2 ((Metr) 2 Pz)](PF 6 ) 2 (1) and [(Ru(D …
Number of citations: 44 pubs.acs.org
O Phillips, M Abdel-Hamid, S Samuel - Farmaco, 2001 - access.portico.org
One of the major prerequisites for pharmacological screening and drug development is the prediction of absorption, eg the transport of a molecule through cellular membranes. The …
Number of citations: 2 access.portico.org

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